Clinodiside A
Description
Botanical Sources: Clinopodium chinensis and Clinopodium polycephalum
Scientific literature indicates that compounds related to Clinodiside A have been isolated from plants of the Clinopodium genus. Specifically, two new triterpenoid (B12794562) saponins (B1172615), clinopodiside B and clinopodiside C, were isolated from Clinopodium chinensis. nih.gov Another related compound, clinopodiside A, was identified in Clinopodium polycephalum. nih.gov While these compounds are structurally related to this compound, current research does not confirm the presence of this compound itself in these botanical species.
Marine Biological Sources: Sponges of the Genus Cliona
This compound is primarily known as a secondary metabolite found in marine sponges, particularly those belonging to the genus Cliona. biosynth.com These sponges are a rich source of diverse and biologically active natural products. The isolation of this compound from these marine organisms has been a subject of interest in the field of marine natural products chemistry.
Extraction and Purification Methodologies
The process of isolating this compound from its natural sources involves a series of sophisticated extraction and chromatographic techniques.
For the related compounds from Clinopodium species, the general methodology involves the extraction of the dried and powdered plant material with a solvent such as methanol (B129727). The resulting crude extract is then subjected to a series of chromatographic separations. These typically include column chromatography over silica (B1680970) gel, followed by further purification using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure saponins. nih.govnih.gov
In the case of marine sponges of the genus Cliona, the extraction process begins with the collection and freeze-drying of the sponge tissue. The dried material is then extracted with organic solvents to obtain a crude extract. The purification of this compound from this extract is a multi-step process that often employs various chromatographic methods. A common approach involves initial partitioning of the crude extract between different solvents to separate compounds based on their polarity. This is followed by multiple stages of column chromatography, which may include silica gel, reversed-phase (C18) media, and size-exclusion chromatography. The final purification is often achieved through HPLC, which allows for the isolation of highly pure this compound. nih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then used to confirm the structure of the isolated compound. nih.govnih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O19/c1-43(2)13-14-48(21-52)23(15-43)22-7-8-28-44(3)11-10-30(45(4,20-51)27(44)9-12-46(28,5)47(22,6)16-29(48)53)66-41-38(61)35(58)39(67-42-37(60)34(57)32(55)25(18-50)64-42)26(65-41)19-62-40-36(59)33(56)31(54)24(17-49)63-40/h7-8,24-42,49-61H,9-21H2,1-6H3/t24-,25-,26-,27-,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,44+,45+,46-,47-,48-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWTUTJLXXOQPR-SPBULQMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of Clinodiside a
Structural Elucidation and Chemical Formula
Clinodiside A is an oleanane-type triterpenoid (B12794562) saponin (B1150181). nih.gov Its structure was established as 3-O-beta-D-glucopyranosyl(1→6)-[beta-D-glucopyranosyl(1→4)]-beta-D-glucopyranosyl-olean-11,13(18)-diene-3beta,16beta,23,28-tetrol. nih.gov The chemical formula for this compound is C₄₈H₇₈O₁₉. biosynth.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₈H₇₈O₁₉ | biosynth.com |
| Molecular Weight | 959.12 g/mol | biosynth.com |
| CAS Number | 916347-31-4 | biosynth.com |
| Class | Triterpenoid Saponin | nih.gov |
| Aglycone Type | Oleanane (B1240867) | nih.gov |
Chemical Classification and Structural Elucidation of Clinodiside a
Classification as a Triterpenoid (B12794562) Saponin (B1150181)
Clinodiside A is classified as a triterpenoid saponin. medkoo.combiosynth.com Saponins (B1172615) are a class of natural products that are glycosides, meaning they consist of a sugar chain (glycone) linked to a non-sugar organic molecule (aglycone). wikipedia.org In the case of triterpenoid saponins, the aglycone is a triterpene. wikipedia.orgebi.ac.uk Triterpenes are a large group of natural products composed of six isoprene (B109036) units, typically having a structure based on a 30-carbon skeleton. wikipedia.org this compound has been identified as a new triterpenoid saponin from Clinopodium polycephalum. nih.gov
Spectroscopic Techniques in Structural Characterization (e.g., NMR, MS, IR)
The structural elucidation of this compound has relied heavily on spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.gov These techniques provide complementary information about the molecule's structure, connectivity, and functional groups. anu.edu.auanu.edu.au
NMR spectroscopy is a powerful tool for determining the connectivity of atoms and the arrangement of functional groups within a molecule. numberanalytics.commdpi.comlibretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely used in the structural elucidation of complex natural products like saponins. mdpi.comlibretexts.orgipb.pt 1D NMR spectra, such as ¹H and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments. mdpi.comlibretexts.orgipb.pt 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing through-bond correlations between nuclei, helping to piece together the molecular framework. mdpi.comlibretexts.orgslideshare.net
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can help in determining the elemental composition and identifying substructures. slideshare.netnih.govnih.gov High-resolution MS data is particularly valuable for obtaining the accurate mass and thus the molecular formula of the compound. mdpi.comnih.gov Tandem MS (MS/MS) experiments involve fragmenting the parent ion and analyzing the resulting fragment ions, yielding further structural details. nih.govnih.gov
In the case of this compound, spectroscopic methods were used to establish its structure. nih.gov For instance, X-ray diffraction analysis was also employed, which can provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov
Stereochemical Assignments and Conformational Analysis
Determining the stereochemistry and understanding the conformational preferences are critical aspects of natural product structure elucidation. Stereochemistry refers to the spatial arrangement of atoms in a molecule, including the configuration at chiral centers and double bonds. washington.edumvpsvktcollege.ac.in Conformational analysis deals with the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. washington.eduscribd.comucsd.edu
For complex molecules like triterpenoid saponins with multiple chiral centers and flexible sugar moieties, assigning stereochemistry requires careful analysis of spectroscopic data, particularly NMR, and potentially other techniques like X-ray diffraction. nih.govmdpi.comlibretexts.org NMR parameters such as coupling constants and NOESY correlations can provide information about the relative spatial orientation of protons, which is crucial for stereochemical assignments. mdpi.comlibretexts.orgslideshare.net X-ray diffraction, when applicable, provides unambiguous stereochemical information in the solid state. nih.gov
While specific details on the stereochemical assignments and conformational analysis of this compound beyond the initial structural establishment using spectroscopic methods and X-ray diffraction are not extensively detailed in the immediate search results, these aspects are fundamental to the complete structural characterization of such complex molecules. nih.gov
Biosynthesis of Clinodiside a
Proposed Biosynthetic Pathways of Triterpenoid (B12794562) Saponins (B1172615)
The biosynthesis of plant triterpenoid saponins initiates with the production of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). biorxiv.orgfrontiersin.org These C5 units are generated through two distinct pathways: the mevalonic acid (MVA) pathway, located in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, found in plastids. biorxiv.orgresearchgate.netmdpi.com Triterpenoids, including saponins, are primarily synthesized via the MVA pathway. frontiersin.orgmdpi.com
IPP and DMAPP are then condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are subsequently joined head-to-head by squalene (B77637) synthase (SQS) to produce squalene, a 30-carbon acyclic precursor. researchgate.netresearchgate.net Squalene is then oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). researchgate.netplos.orgwikipedia.orgnih.gov This epoxidation step is considered a rate-limiting step in sterol and triterpenoid biosynthesis. researchgate.net
The first committed step in triterpenoid saponin (B1150181) biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs), also known as triterpene synthases. biorxiv.orgfrontiersin.orgnih.govmdpi.comacs.org This cyclization is a critical branching point, diverting the precursor from the primary metabolism pathway (leading to sterols) into the secondary metabolism pathway for triterpenoid production. nih.govmdpi.com Different OSCs can cyclize 2,3-oxidosqualene into a diverse array of triterpenoid skeletons, such as the oleanane (B1240867) or dammarane (B1241002) skeletons, which are common aglycones for saponins. mdpi.comnih.gov Oleanolic acid, a common triterpenoid aglycone and a potential precursor for some saponins, is derived from the cyclization of 2,3-oxidosqualene to beta-amyrin (B1666858), followed by oxidation. plos.orgwikipedia.org
Following the cyclization, the triterpenoid backbone undergoes various modifications, primarily oxidation and glycosylation, to form the final saponin structure. biorxiv.orgmdpi.comnih.gov
Enzymatic Components and Mechanistic Investigations in Clinodiside A Formation
The structural diversity of triterpenoid saponins, including this compound, arises from the action of specific enzymes that modify the basic triterpenoid skeleton. Key enzyme classes involved in these post-cyclization modifications are cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). biorxiv.orgfrontiersin.orgmdpi.comoup.com
CYP450s are a large family of enzymes in plants that catalyze various oxidation reactions on the triterpenoid backbone, such as hydroxylation, ketonization, aldehyde formation, and carboxylation. biorxiv.orgfrontiersin.orgoup.com These modifications occur at specific positions on the aglycone, such as C-3, C-23, and C-28. biorxiv.org For instance, CYP716A subfamily enzymes are known to catalyze the oxidation of beta-amyrin, often leading to the formation of a carboxyl group at C-28, a characteristic feature of oleanolic acid and its derivatives. biorxiv.orgplos.orgwikipedia.org This oxidation typically proceeds through sequential steps involving the formation of alcohol and aldehyde intermediates before the carboxylic acid. plos.orgwikipedia.org
UGTs are crucial for the glycosylation of the triterpenoid aglycone. biorxiv.orgfrontiersin.orgmdpi.comfrontiersin.orgnih.govnih.govacs.orgresearchgate.net They catalyze the transfer of activated sugar units from UDP-sugar donors to specific positions on the triterpenoid backbone, forming glycosidic bonds. frontiersin.orgresearchgate.net Glycosylation significantly increases the water solubility and can alter the biological activity of the triterpenoid. frontiersin.orgfrontiersin.org UGTs exhibit regioselectivity, meaning they attach sugar moieties to specific hydroxyl or carboxyl groups on the aglycone. researchgate.net The diversity of sugar moieties and glycosylation patterns contributes significantly to the structural complexity and functional variation of saponins. frontiersin.orgnih.gov While specific UGTs directly responsible for the glycosylation pattern of this compound are not identified in the search results, studies on other triterpenoid saponins in plants like Panax notoginseng have characterized UGTs with promiscuous sugar-donor specificity and activity at different positions (e.g., C3 and C20). nih.govacs.org
The precise sequence and specificity of CYP450 and UGT actions determine the final structure of a triterpenoid saponin like this compound. Mechanistic investigations into these enzymes often involve heterologous expression in systems like yeast to study their substrate specificity and reaction mechanisms. plos.orgnih.govnih.gov
Genetic Determinants and Gene Cluster Analysis for this compound Biosynthesis
The enzymes involved in triterpenoid saponin biosynthesis are encoded by specific genes. The identification and characterization of these genes are crucial for understanding and potentially manipulating saponin production. Genes encoding OSCs, CYP450s, and UGTs are key genetic determinants in this pathway. biorxiv.orgfrontiersin.orgmdpi.com
In some plant species, genes involved in specialized metabolic pathways, including triterpenoid biosynthesis, can be organized into gene clusters. oup.comfrontiersin.orgnih.gov These clusters can contain genes encoding enzymes that catalyze sequential steps in the pathway, as well as regulatory elements like transcription factors. biorxiv.orgoup.comfrontiersin.org However, the organization of triterpenoid biosynthetic genes is not always conserved across all plant species; they can also be scattered along chromosomes or present as tandem repeats. frontiersin.org
Transcriptome and metabolome analyses are powerful tools used to identify candidate genes involved in saponin biosynthesis by correlating gene expression levels with the accumulation of specific saponins. biorxiv.orgnih.gov For example, studies in soapberry (Sapindus mukorossi) and Gleditsia sinensis have identified numerous genes putatively involved in saponin biosynthesis, including many CYP450s and UGTs, through such approaches. biorxiv.orgnih.gov
Transcription factors (TFs) also play a significant role in regulating the expression of saponin biosynthetic genes. biorxiv.orgmdpi.com Families like bHLH, AP2/ERF, bZIP, and WRKY have been implicated in the regulation of triterpenoid saponin biosynthesis, often in response to developmental cues or environmental stimuli like cold stress. biorxiv.orgmdpi.commdpi.com
While specific gene clusters or genetic determinants directly linked to this compound biosynthesis are not detailed in the provided information, the general principles of gene organization, identification through multi-omics approaches, and transcriptional regulation observed in other triterpenoid saponin pathways are likely applicable.
Comparative Biosynthesis Across Different Natural Sources
Triterpenoid saponins are widely distributed in the plant kingdom, and their biosynthetic pathways can exhibit variations across different species. frontiersin.orgresearchgate.net While the core pathway involving IPP/DMAPP production, squalene synthesis, epoxidation, and cyclization is generally conserved, the diversity arises primarily from the specificity of OSCs, the repertoire of CYP450s, and the activity of UGTs present in a particular plant. biorxiv.orgmdpi.comnih.govresearchgate.net
Different plant species may produce distinct types of triterpenoid skeletons due to the presence of different OSCs. nih.govmdpi.comnih.gov Furthermore, the functional diversification of CYP450s and UGTs leads to variations in the oxidation patterns and glycosylation profiles of the triterpenoid aglycones, resulting in the vast structural diversity of saponins observed in nature. biorxiv.orgmdpi.comoup.comfrontiersin.orgresearchgate.net
Comparative studies of saponin biosynthesis across different species can provide insights into the evolution of these pathways and the mechanisms underlying the production of specific saponin structures. For example, phylogenetic analysis of key enzymes like beta-amyrin synthase and UGTs in different Araliaceae plants has revealed distinct clades associated with the biosynthesis of specific triterpenoids like ginsenosides (B1230088) in Panax species. mdpi.com
While the specific natural sources of this compound and detailed comparisons of its biosynthesis in different organisms are not provided, the general understanding of comparative triterpenoid saponin biosynthesis highlights that the enzymatic machinery and genetic regulation can vary, leading to the production of unique saponin profiles in different plant species. This compound has been mentioned in the context of Ilex latifolia researchgate.netmdpi.comnih.gov and Gleditsia sinensis. medsci.org
Key Enzymatic Steps and Enzyme Classes in Triterpenoid Saponin Biosynthesis
| Step in Biosynthesis | Enzyme Class | Function |
| Formation of IPP and DMAPP | Various enzymes (MVA/MEP) | Production of C5 isoprenoid units |
| Condensation of IPP and DMAPP | Prenyltransferases | Formation of FPP |
| Head-to-head coupling of FPP | Squalene Synthase (SQS) | Production of squalene |
| Oxidation of squalene | Squalene Epoxidase (SQE) | Formation of 2,3-oxidosqualene |
| Cyclization of 2,3-oxidosqualene | Oxidosqualene Cyclase (OSC) | Formation of triterpenoid backbone (aglycone) |
| Oxidation of triterpenoid backbone | Cytochrome P450s (CYP450s) | Introduction of hydroxyl, carboxyl, etc. groups |
| Glycosylation of aglycone | UDP-Glycosyltransferases (UGTs) | Attachment of sugar moieties |
Molecular and Cellular Mechanisms of Action of Clinodiside a
Modulation of Cellular Pathways
Disruption of Cell Membrane Integrity
Clinodiside A operates by disrupting cell membrane integrity. biosynth.com The integrity of the plasma membrane is crucial for cellular health, acting as a barrier and playing a vital role in processes such as ion transport and signal transmission. nih.goved.ac.uk Disruption of membrane integrity can lead to cellular damage or temporary subversion of the membrane. ebi.ac.uk While the precise molecular details of how this compound disrupts membranes require further study, saponins (B1172615) are known to interact with cell membranes, often through binding to sterols like cholesterol, leading to pore formation or membrane lysis.
Induction of Apoptosis in Specific Cell Types
This compound has been shown to induce apoptosis in certain cell types. biosynth.com Apoptosis, or programmed cell death, is a fundamental biological process involved in development, tissue homeostasis, and the elimination of damaged or harmful cells, such as cancer cells. Induction of apoptosis is particularly relevant in the context of inhibiting cancer cell proliferation and providing antitumor activities, which have been associated with this compound. biosynth.com One study noted Clinopodiside A (a related compound) having apoptosis-inducing activity with an IC50 of 17 μM. medchemexpress.com Further detailed research findings on this compound's specific apoptotic pathways and the cell types affected would provide a more comprehensive understanding of this mechanism.
Anti-inflammatory Signaling Pathways
Research suggests that this compound may influence anti-inflammatory signaling pathways. hamptonresearch.cnwikipedia.org Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in various chronic diseases. nih.gov Anti-inflammatory agents often target key signaling pathways such as NF-κB and MAPK, which are involved in the production of pro-inflammatory mediators. frontiersin.orgdovepress.comnih.gov While the specific interactions of this compound with these pathways require further elucidation, its potential anti-inflammatory effects suggest an ability to modulate components within these complex signaling networks.
Antibacterial Modulatory Mechanisms
This compound's antibacterial modulatory mechanisms have been explored. wikipedia.org Antibiotics exert their effects through various mechanisms, including disrupting cell wall synthesis, inhibiting protein synthesis, or interfering with DNA or RNA synthesis. orthobullets.comnih.gov Bacteria can develop resistance through mechanisms like altering the antibiotic target site or using efflux pumps. nih.gov While this compound has been screened in studies investigating antibacterial properties semanticscholar.org, the specific mechanisms by which it modulates bacterial activity or overcomes resistance are areas that require more detailed research.
Antiviral Activities
This compound has demonstrated antiviral capabilities. biosynth.commedchemexpress.com Studies have explored its effects against specific viruses, such as the Ebinur lake orthobunyavirus (EBIV) and influenza virus strains. biorxiv.orgresearchgate.netchemfaces.comrsc.org One study using a reporter virus system found this compound to be a potential effective anti-EBIV drug candidate based on cell viability and high Z factors in screening assays. biorxiv.orgresearchgate.net Another study indicated this compound as a promising agent for inhibiting influenza A virus (IAV) replication. medchemexpress.com
Data on Antiviral Activity against EBIV:
| Compound | Cell Viability (%) | Z Factor | Potential Anti-EBIV Drug |
| This compound | 100 | High | Yes |
| Diosmin | 100 | High | Yes |
| Secoxyloganin | 100 | High | Yes |
| Disogluside | 100 | High | Yes |
| Cyanidin-3-O-glucoside | 100 | High | Yes |
| Ribavirin | Not specified | Not specified | Yes (EC50 21.91 μM) |
| Favipiravir | Not specified | Not specified | No (inactive at 50 μM) |
Note: Data is based on screening results using an rEBIV/eGFP/S reporter virus in BHK-21 cells. biorxiv.orgresearchgate.net
Identification and Characterization of Molecular Targets
The identification and characterization of the specific molecular targets of this compound are crucial for fully understanding its mechanisms of action. While its effects on cellular processes like membrane integrity and apoptosis have been observed biosynth.com, the direct molecules or pathways it interacts with are still under investigation. Further research is needed to pinpoint the precise proteins, enzymes, receptors, or other cellular components that this compound binds to or modulates to exert its biological effects.
Subject:
Introduction this compound is a triterpenoid (B12794562) saponin (B1150181) isolated from natural sources, including marine sponges of the genus Cliona and plants of the genus Clinopodium. biosynth.comtandfonline.commedkoo.com Research indicates that this compound possesses various bioactive properties, prompting investigations into its molecular and cellular mechanisms of action. biosynth.com
Studies suggest that this compound exerts its biological effects through several biochemical pathways. These mechanisms include the potential to disrupt cell membrane integrity and induce apoptosis in certain cell types. biosynth.com These actions are particularly relevant in the context of its observed ability to inhibit cancer cell proliferation and its potential antitumor activities. biosynth.com Additionally, research into the hemostatic properties of this compound suggests mechanisms potentially involving direct vasoconstriction, promotion of platelet aggregation and adhesion, and the shortening of plasma recalcification time. tandfonline.com
Preclinical Pharmacological Investigations of Clinodiside a
In Vitro Efficacy Studies
In vitro studies involve experiments conducted in a laboratory setting, often using cell cultures, to examine the biological effects of a substance news-medical.net.
Anti-tumor Efficacy in Human Cancer Cell Lines (e.g., proliferation inhibition, cell cycle arrest)
Research has explored the potential anti-tumor effects of Clinodiside A, particularly in the context of cancer cell proliferation and cell cycle regulation medchemexpress.comresearchgate.net. One study indicated that this compound was identified in an analysis related to Ilex latifolia, which, in combination with rapamycin (B549165), showed synergistic inhibition of tumor proliferation and induced cell cycle arrest in human breast cancer cell lines researchgate.netnih.govmdpi.com. While the study primarily focused on the combined effect of Ilex latifolia extract and rapamycin, this compound was listed as a component present in the extract researchgate.net. Cell cycle arrest refers to the halting of the cell division process, a mechanism often targeted in cancer therapy tocris.com.
Coagulation Assays and Hemostatic Potential in Cellular Models
Data from In Vitro Coagulation Test (Illustrative Data based on search results researcher.lifenih.gov):
| Material | Coagulation Time (s) | BCI Index |
| Control Group | Longer | Higher |
| GOC Sponge | Shorter | Lower |
| GOC-1 Sponge | Shorter | Lower |
| GOC-2 Sponge | Shorter | Lower |
| GOC-3 Sponge | Shorter | Much Lower |
| Commercially Available Sponge | Longer | Higher |
Note: The BCI index was described as "much lower" for GOC-3 compared to commercially available sponges, and "lower" for GOC, GOC-1, and GOC-2 compared to the control group.
Anti-inflammatory Effects in Cell-Based Models
This compound has been reported to possess anti-inflammatory effects researcher.lifenih.gov. While specific details on cell-based models used to assess these effects were not extensively detailed in the search results, the general biological activity of this compound is noted to include anti-inflammatory properties researcher.lifenih.govresearcher.life. Inflammation is a complex biological response, and cell-based models are commonly used to study the effects of compounds on inflammatory pathways and mediators genecards.org.
Antibacterial Activity Assessments
Antibacterial activity of this compound has also been indicated researcher.lifenih.gov. Studies involving composite materials containing this compound have shown efficient antibacterial activity researcher.life. For example, a composite sponge demonstrated an 87.93% inhibition rate against Escherichia coli researcher.life. Another search result listed this compound in a table related to the screening results of ClpP inhibitors, a potential target for antibacterial agents semanticscholar.org.
Data from Antibacterial Activity Assessment (Illustrative Data based on search results researcher.lifesemanticscholar.org):
| Compound | Target (if specified) | Activity Against | Inhibition Rate (%) |
| This compound | ClpP (potential) | Escherichia coli | 87.93 researcher.life |
| This compound | Other bacteria (implied) | Mentioned as having antibacterial effects nih.gov |
Antiviral Activity Assessments
This compound has shown potential antiviral activity. One study identified this compound as a potential effective anti-Ebinur lake orthobunyavirus (EBIV) drug in cell-based assays using a reporter virus system biorxiv.org. The study noted that this compound, along with other compounds, showed a significant inhibitory effect on reporter virus replication with high cell viability, suggesting potential as antiviral agents biorxiv.org.
Data from Antiviral Activity Assessment (Illustrative Data based on search result biorxiv.org):
| Compound | Virus Tested | Cell Line | Effect on Viral Replication | Cell Viability |
| This compound | EBIV | BHK-21 | Significant inhibition | 100% |
In Vivo Efficacy Studies in Experimental Animal Models
In vivo studies are conducted in living organisms, such as experimental animal models, to evaluate the effects of a substance within a complex biological system news-medical.netnih.govcureraredisease.org. These studies are critical for assessing efficacy and potential effects that may not be apparent in vitro cureraredisease.orgmattek.com.
Research involving composite sponges containing this compound has included in vivo hemostatic evaluations in experimental animal models, such as SD rats and rabbits researcher.lifenih.govresearcher.life. In tail-breaking experiments in SD rats, a composite sponge with this compound showed reduced blood loss and shorter hemostasis time researcher.lifenih.gov. In experiments involving rabbit ear arteries, the hemostasis time was also reduced and blood loss was low with the use of this compound hemostatic sponges researcher.lifenih.govresearcher.life. These findings indicate the highly efficient hemostatic properties of materials incorporating this compound in living systems researcher.lifenih.gov.
Data from In Vivo Hemostatic Evaluation (Illustrative Data based on search results researcher.lifenih.gov):
| Animal Model | Experiment Type | Material Tested | Blood Loss | Hemostasis Time (s) |
| SD Rats | Tail-breaking | GOC-3 Sponge (with this compound) | 0.2549 g researcher.lifenih.gov | 55 researcher.lifenih.gov |
| Rabbits | Ear Artery Bleeding | GOC-3 Sponge (with this compound) | 98.75 mg researcher.lifenih.gov | 95 researcher.lifenih.gov |
While the anti-tumor activity of Ilex latifolia extract (which contains this compound) in combination with rapamycin was assessed in a murine breast cancer model, the specific contribution of isolated this compound to the in vivo anti-tumor effects was not explicitly detailed in the provided search results focusing solely on this compound researchgate.netnih.govmdpi.com. Similarly, while anti-inflammatory and antibacterial effects are noted as general properties and demonstrated in vitro for composite materials, specific in vivo studies detailing the efficacy of this compound alone for these applications were not prominently featured in the initial search results focused on the compound itself researcher.lifenih.gov. The antiviral activity of this compound in vivo was also not detailed in the provided search results biorxiv.org.
Hemostatic Efficacy in Rodent and Lagomorph Models
Research has explored the potential hemostatic properties of materials incorporating this compound. One study describes the preparation and hemostatic evaluation of composite sponges made from carboxymethyl chitosan, gelatin, and this compound. researchgate.net This suggests an investigation into whether this compound, as a component of such a composite material, contributes to the reduction of blood loss or acceleration of hemostasis time in relevant animal models, although specific data on these outcomes for the this compound-containing composite were not detailed in the available information. researchgate.net
Anti-tumor Efficacy in Xenograft or Syngeneic Animal Models
This compound has been identified as a compound present in Ilex latifolia. researchgate.net Studies investigating the anti-tumor effects of Ilex latifolia extract, particularly in combination with other agents like rapamycin, have been conducted using murine breast cancer models. researchgate.netmdpi.com These studies have assessed outcomes such as tumor growth inhibition and apoptosis enhancement in vivo. researchgate.net However, the reported findings primarily focus on the effects of the Ilex latifolia extract or its combination with rapamycin, and specific data detailing the isolated anti-tumor efficacy of this compound itself in xenograft or syngeneic animal models were not found in the consulted sources. researchgate.netmdpi.com
Anti-inflammatory Effects in Inflammatory Animal Models
Specific preclinical data on the anti-inflammatory effects of isolated this compound in inflammatory animal models were not available in the consulted sources. While various animal models are utilized to evaluate anti-inflammatory agents, including models of acute and chronic inflammation ijpsr.commdpi.comepain.org, information regarding studies specifically assessing this compound in such models was not identified.
Antibacterial Efficacy in Infection Models
Specific preclinical data on the antibacterial efficacy of isolated this compound in infection models were not available in the consulted sources. Animal models are instrumental in evaluating the in vivo efficacy of antibacterial agents against various pathogens and infection types nih.govmdpi.commdpi.comethz.chrollins.edu, but studies specifically detailing the effects of this compound in these models were not identified.
Antiviral Efficacy in Viral Infection Models
Specific preclinical data on the antiviral efficacy of isolated this compound in viral infection models were not available in the consulted sources. Preclinical animal models play a crucial role in assessing the effectiveness of antiviral treatments against a range of viruses ibtbioservices.comcreative-diagnostics.comnih.govmdpi.com, but information regarding studies specifically evaluating this compound in such models was not identified.
Chemical Synthesis and Structural Modifications of Clinodiside a
Strategies for Total Synthesis of Clinodiside A
Total synthesis involves the complete chemical synthesis of a complex molecule from simple, commercially available starting materials contractlaboratory.com. While specific detailed strategies for the total synthesis of this compound were not extensively found in the search results, total synthesis approaches for complex natural products often involve convergent or linear strategies. Convergent synthesis builds several fragments separately and then couples them, which can be more efficient for large molecules. Linear synthesis builds the molecule step by step. The complexity of this compound's triterpenoid (B12794562) aglycone and glycosidic linkages suggests that a total synthesis would be a significant endeavor, likely requiring the development of highly selective reactions for stereocontrol and glycosylation. Research into the total synthesis of other complex natural products highlights the challenges and strategies involved, such as stereospecific transformations and the construction of complex ring systems thieme.dehokudai.ac.jpchim.itnih.gov.
Semisynthesis Approaches Utilizing Natural Precursors
Semisynthesis involves the modification of a naturally occurring substance to produce a desired compound rroij.comcontractlaboratory.com. This approach is particularly relevant for compounds like this compound, which can be isolated from natural sources medkoo.comcaymanchem.com. Semisynthesis could involve isolating a related triterpenoid or a partially glycosylated precursor from Clinopodium species and then performing targeted chemical reactions to complete the synthesis of this compound or create analogs. This can be more efficient than total synthesis if suitable natural precursors are readily available. Companies specializing in phytochemicals and reference standards often engage in custom synthesis and semisynthesis of natural active ingredients sumitbiomedical.comchromnet.net.
Derivatization Techniques for Analog Generation
Derivatization involves modifying the structure of a compound to create analogs contractlaboratory.com. For this compound, derivatization techniques could be employed to alter the sugar moieties, the triterpenoid aglycone, or both. Common derivatization techniques in organic chemistry include acylation, alkylation, glycosylation, oxidation, and reduction. These modifications can be performed to study the structure-activity relationships of this compound and potentially develop compounds with improved properties. The generation of analogs is a common practice in medicinal chemistry to explore the impact of structural changes on biological activity frontiersin.org.
Development of Synthetic Methodologies for this compound Core Structure
The triterpenoid aglycone forms the core structure of this compound. Developing efficient synthetic methodologies for this complex polycyclic system is a key aspect of its chemical synthesis. This could involve developing novel cascade reactions, stereoselective transformations, or efficient coupling strategies to assemble the multiple rings and introduce the correct stereochemistry. Research in synthetic organic chemistry continually focuses on developing new methods for constructing complex molecular cores researchgate.netntu.edu.sg. While specific methodologies for the this compound core were not detailed in the search results, general advancements in synthesizing complex natural product cores, such as those involving cycloaddition reactions or the use of strained intermediates, could be relevant thieme.de.
Structure Activity Relationship Sar Studies of Clinodiside a
Correlating Structural Motifs with Biological Activities
The biological activities of triterpene saponins (B1172615) like Clinodiside A are intrinsically linked to their chemical structure, which typically comprises a triterpene aglycone (a non-sugar component) and one or more glycoside chains (sugar moieties). Studies on other classes of glycosides, such as triterpene glycosides from sea cucumbers and cardiac glycosides, highlight the significance of both the aglycone and the sugar portions in determining biological activity.
While direct experimental data detailing how specific structural motifs within this compound correlate with its observed hemostatic, anti-inflammatory, or antibacterial activities are not extensively reported in the reviewed literature, it can be inferred from related compounds that modifications to the triterpene core or the attached glycosides would likely impact its interactions with biological targets and thus its efficacy. For instance, the number and position of hydroxyl groups on the aglycone and sugar units are known to affect the solubility and binding interactions of glycosides.
Rational Design and Synthesis of this compound Analogs for Enhanced Efficacy
The rational design and synthesis of analogs are fundamental approaches in SAR studies to identify structural features critical for activity and to develop compounds with improved properties. This involves making targeted modifications to the parent compound's structure and evaluating the biological impact of these changes. While specific examples of rationally designed and synthesized this compound analogs aimed at enhancing its efficacy are not detailed in the provided search results, the general principles applied to other compound classes, such as nucleoside analogs or quinoline (B57606) derivatives, would be applicable.
The process typically involves identifying key structural elements of this compound believed to be important for its interaction with biological targets. Analogs could be designed with modifications to the triterpene aglycone, alterations in the sugar chain composition or linkage, or derivatization of hydroxyl groups. The synthesized analogs would then be subjected to biological assays to compare their potency and efficacy to that of native this compound. This iterative process of design, synthesis, and testing allows for the systematic exploration of the SAR.
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling techniques are powerful tools used to complement experimental SAR studies. These methods can provide theoretical insights into the relationship between a molecule's structure and its biological activity by simulating molecular interactions and predicting properties. Techniques such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed.
Molecular modeling can help visualize how this compound or its potential analogs might interact with putative biological targets, such as enzymes involved in the coagulation cascade for its hemostatic activity or proteins in bacterial cell membranes for its antibacterial effects. QSAR modeling aims to build mathematical models that correlate structural descriptors of a series of compounds with their biological activities, allowing for the prediction of the activity of new, untested analogs.
While no specific computational studies on this compound's SAR were found in the search results, these techniques could be valuable in future research to gain a deeper understanding of how its three-dimensional structure and electronic properties contribute to its biological effects and to guide the design of more potent or selective analogs.
Impact of Glycosylation Patterns on Biological Potency
Glycosylation, the attachment of sugar moieties to the aglycone, is a defining characteristic of saponins like this compound and significantly impacts their biological properties. The nature, number, and position of the glycoside chains can influence solubility, membrane permeability, distribution in biological systems, and interaction with specific receptors or enzymes.
Studies on other glycosides have clearly demonstrated the crucial role of the glycosylation pattern in determining potency and selectivity. For instance, variations in the carbohydrate chain structure of sea cucumber triterpene glycosides lead to marked differences in their hemolytic activity. Similarly, the position and nature of sugar residues in flavone (B191248) C-glycosides affect their antioxidant activity.
Analytical Methodologies for Clinodiside a Research
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic techniques are essential for separating Clinodiside A from complex mixtures, allowing for its precise quantification and the detection of related impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound. It has been applied for the analysis of this compound in Clinopodium species caymanchem.comcqvip.com. A method for the determination of this compound in Clinopodium herb drop pills by RP-HPLC has been established chemfaces.com. HPLC-DAD (Diode Array Detector) or HPLC-ELSD (Evaporative Light Scattering Detector) are reported as analysis methods for this compound phytopurify.comoriprobe.com.
One study described an RP-HPLC method for the determination of this compound in Clinopodium herb, utilizing a C18 column and a mobile phase of methanol (B129727) and water cqvip.com. While specific detailed parameters like flow rate or gradient were not extensively provided in the search results for this particular study, HPLC methods for similar compounds often involve optimized mobile phases and gradients to achieve adequate separation. For instance, HPLC methods for other compounds utilize reverse-phase columns and mobile phases composed of methanol and water or acetonitrile (B52724) and water, with detection typically performed using UV detectors at specific wavelengths ijnrd.orgscispace.com.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. This coupling allows for highly sensitive and selective analysis of complex samples. LC-MS is particularly useful for the characterization of chemical constituents in complex matrices, such as traditional Chinese medicine prescriptions which may contain compounds like this compound nih.govresearchgate.net.
Ultra-high performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry (UHPLC-FT-ICR-MS) has been applied for the comprehensive characterization of chemical constituents in Lianhua Qingwen capsule, a traditional Chinese medicine that may contain this compound nih.govresearchgate.net. This method offers high resolution and mass measurement accuracy, enabling the detection and tentative characterization of numerous compounds. The mobile phase system used in one such UHPLC-FT-ICR-MS study consisted of 0.1% formic acid in water (A) and acetonitrile (B), with a gradient elution profile nih.gov. LC-MS/MS (tandem mass spectrometry) is also a sensitive technique used for the quantification of various compounds in biological matrices nih.govmdpi.comscirp.org.
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the analysis of various compounds, including those found in herbal and botanical dietary supplements and traditional Chinese medicines jfda-online.com. While a specific application of HPTLC solely for this compound was not prominently detailed in the search results, HPTLC is generally suitable for the qualitative and quantitative analysis of a wide range of compounds jfda-online.com. HPTLC involves separating compounds on a thin layer of stationary phase coated on a plate, followed by detection. This technique can be advantageous for analyzing crude samples containing multiple components and allows for the simultaneous analysis of multiple samples and standards jfda-online.commdpi.com. Method development and validation for HPTLC involve optimizing parameters such as the stationary phase, mobile phase composition, and detection wavelength jfda-online.comresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique typically used for the analysis of volatile and semi-volatile compounds. While GC-MS is a powerful tool for the identification and quantification of various substances, including drugs and metabolites chromatographyonline.comresearchgate.netnih.gov, it is generally less suitable for the direct analysis of large, non-volatile molecules like triterpenoid (B12794562) saponins (B1172615) such as this compound without prior derivatization chromatographyonline.comjfda-online.com. Derivatization is often required to increase the volatility and thermal stability of such compounds for GC analysis chromatographyonline.comjfda-online.com. The search results did not specifically detail the application of GC-MS for the analysis of this compound. However, GC-MS is widely used in analytical chemistry for impurity profiling and identification of volatile components that might be present in a sample containing this compound.
Spectroscopic Techniques for Trace Analysis and Formulation Quality Control
Spectroscopic techniques provide valuable information about the structure and concentration of compounds based on their interaction with electromagnetic radiation.
UV-Vis Spectrophotometry
UV-Vis Spectrophotometry measures the absorbance or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum technologynetworks.comdenovix.comlibretexts.org. This technique is often used for the quantitative determination of compounds that absorb UV or visible light technologynetworks.comlibretexts.org. While the search results did not provide specific details on the direct application of UV-Vis spectrophotometry for the quantification of this compound, triterpenoid saponins can have chromophores that absorb in the UV region, making UV-Vis spectrophotometry potentially applicable for their analysis, especially for quantification when a suitable chromophore is present or can be derivatized. UV-Vis spectrophotometry is a common method for quality control in the pharmaceutical industry and can be used for the analysis of active substances in formulations denovix.comnih.govjetir.orgresearchgate.net. The wavelength of maximum absorbance (λmax) is a key parameter determined using UV-Vis spectrophotometry for quantitative analysis technologynetworks.comjetir.orgijpras.com.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques widely used for the identification and characterization of organic and inorganic compounds. These methods probe the vibrational modes of a material, providing a unique molecular fingerprint semanticscholar.orgwikipedia.org.
IR spectroscopy works by passing infrared light through a sample. Molecules absorb infrared energy at specific frequencies that correspond to the natural vibrational frequencies of their bonds. This absorption causes the bonds to stretch or bend, and if these vibrations result in a change in the molecule's dipole moment, IR absorption occurs nih.govbioregistry.iomims.com. The resulting spectrum, which shows the absorbed frequencies (often expressed in wavenumbers), can be used to identify functional groups and, in combination with other techniques or databases, the structure of a molecule nih.govuni.lu. IR spectroscopy can be performed on solids, liquids, and solutions, with techniques like Attenuated Total Reflectance (ATR) allowing for analysis with minimal sample preparation nih.govmims.com. It is used in pharmaceuticals for quality control, identifying unknown compounds, and detecting specific functional groups or impurities bioregistry.iomims.com.
Raman spectroscopy, on the other hand, is a vibrational spectroscopy technique that measures the inelastic scattering of light. When a sample is illuminated with a laser, most of the light is scattered elastically (Rayleigh scattering). However, a small fraction of the light is scattered inelastically (Raman scattering), meaning it gains or loses energy by interacting with the molecular vibrations of the sample semanticscholar.org. The energy difference between the incident and scattered light corresponds to the vibrational frequencies of the molecules. A change in polarizability during vibration is required for a molecule to be Raman active semanticscholar.org. Raman spectroscopy provides information unique to the chemical composition, phase, and structure of a material semanticscholar.org. It is a non-destructive technique that requires minimal sample preparation and can be used for precise molecular identification and characterization hamptonresearch.cn. In the pharmaceutical industry, Raman spectroscopy is employed for verifying raw materials, detecting counterfeit drugs, monitoring polymorphic forms, and analyzing drug formulations, including assessing the uniformity of compound distribution wikipedia.orghamptonresearch.cn.
While IR and Raman spectroscopy are powerful tools in chemical analysis and widely applied in the study of various compounds, specific applications and detailed spectral data pertaining directly and solely to this compound were not found in the provided search results.
Development and Validation of Analytical Methods
The development and validation of analytical methods are crucial processes to ensure that analytical procedures are suitable for their intended purpose, consistently providing accurate, reliable, and reproducible results. Method validation confirms that a method can accurately and consistently measure what it is supposed to measure. This is particularly important in fields requiring stringent quality control, such as pharmaceutical research and development. Key validation parameters typically include specificity, accuracy, precision (repeatability and reproducibility), linearity, range, detection limit, quantitation limit, and robustness.
Method Robustness and Reproducibility
Method robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. Robustness testing involves identifying critical parameters that are likely to influence the results (such as pH, temperature, mobile phase composition, or flow rate) and deliberately varying them within a defined range to assess their impact on method performance. A robust method can tolerate these minor variations without significant changes in the results, enhancing its reliability and suitability for routine use. Robustness testing is often performed during method development to identify and minimize sources of variability early on.
Reproducibility, as a measure of precision, expresses the closeness of agreement between test results obtained with the same method on identical test material in different laboratories, with different operators, using different equipment. It is a parameter considered in the standardization of an analytical procedure, for instance, for inclusion in pharmacopoeias or during method transfer between laboratories. Assessing reproducibility typically involves performing studies in different laboratories using the same homogeneous sample and experimental design.
While robustness and reproducibility are fundamental aspects of analytical method validation for any chemical compound, specific studies detailing the robustness and reproducibility profiles of analytical methods developed solely for this compound were not found in the provided search results. General principles of assessing these parameters are well-established in analytical chemistry guidelines.
Application of Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. Applying QbD principles to analytical methods, often referred to as Analytical QbD (AQbD), considers the analytical procedure as a measuring process with the goal of achieving quality in measurement.
The AQbD approach starts with defining the Analytical Target Profile (ATP), which describes the desired performance characteristics and criteria for the method to ensure the data produced is suitable for its intended purpose. This is analogous to the Quality Target Product Profile (QTPP) in pharmaceutical product development. AQbD involves identifying critical method attributes (CMAs) and critical process parameters (CPPs) that could impact the method's performance. Risk assessment tools are used to evaluate potential sources of variability. Through experimentation, often utilizing Design of Experiments (DoE), the relationships between CPPs and CMAs are understood, leading to the definition of a method operable design region (MODR) where the method consistently meets its performance criteria. Control strategies are then established to manage the identified risks and ensure the method's performance throughout its lifecycle.
The benefits of applying QbD principles to analytical methods include enhanced understanding of risk factors, minimizing sources of variability that can lead to poor robustness, and ensuring the method consistently meets performance requirements. This systematic approach facilitates the development of robust and reliable analytical techniques.
Although the principles of QbD are increasingly applied in analytical method development across the pharmaceutical industry and chemical analysis, specific documented applications of QbD solely for the development of analytical methods for this compound were not found in the provided search results.
Translational Research and Future Directions for Clinodiside a
Establishing Preclinical Proof of Concept
The preclinical development of any new chemical entity is a critical step in establishing its potential as a therapeutic agent. For Clinodiside A, this involves rigorous evaluation of its biological activity in various non-human models. Initial research has identified that this compound possesses both anticancer and antiviral capabilities. biosynth.com The primary mechanism of action for its anticancer effects is believed to be through the disruption of cell membrane integrity and the induction of apoptosis, or programmed cell death, in cancer cells. biosynth.com
To build a robust preclinical proof of concept, further studies are essential to delineate the specific cellular and molecular targets of this compound. This includes identifying the specific cancer cell lines that are most sensitive to its cytotoxic effects and elucidating the precise signaling pathways involved in the apoptotic process. Moreover, in vivo studies using animal models are necessary to assess the compound's efficacy, pharmacokinetics, and biodistribution. The heterogeneity of methods in preclinical efficacy studies for antiviral agents highlights the need for tailored approaches to evaluate this compound's potential in this area as well. nih.gov
| Preclinical Research Area | Objective | Key Methodologies |
| In Vitro Efficacy | To determine the cytotoxic and antiviral activity of this compound against a panel of human cancer cell lines and viruses. | Cell viability assays (e.g., MTT, XTT), apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), viral plaque reduction assays. |
| Mechanism of Action Studies | To elucidate the molecular pathways through which this compound exerts its biological effects. | Western blotting, RT-PCR, flow cytometry, confocal microscopy. |
| In Vivo Efficacy | To evaluate the therapeutic efficacy of this compound in animal models of cancer and viral infections. | Xenograft models, transgenic mouse models, infection models. |
| Pharmacokinetic Profiling | To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. | LC-MS/MS analysis of plasma and tissue samples. |
Role of this compound in Marine Chemical Ecology and Biotechnology
Marine organisms have evolved to produce a vast array of secondary metabolites as a means of survival in complex and competitive environments. nih.govresearchgate.net These compounds often serve as chemical defenses against predators, pathogens, and competing organisms. nih.govnih.gov this compound, as a secondary metabolite of the marine sponge Cliona, likely plays a significant role in the chemical ecology of its host. biosynth.com Sponges, being sessile filter-feeders, are particularly reliant on chemical defenses to deter predation and prevent microbial fouling. nih.gov The bioactive properties of this compound suggest that it may contribute to the sponge's ability to ward off microbial infections and inhibit the growth of competing organisms in its vicinity. nih.gov
The unique biological activities of marine natural products like this compound also present significant opportunities in biotechnology. biosynth.comrajournals.in The study of these compounds can lead to the discovery of new biochemical pathways and molecular targets, providing valuable tools for biomedical research. nih.gov Furthermore, there is growing interest in harnessing the biosynthetic capabilities of marine organisms and their associated microbes for the sustainable production of valuable compounds. mdpi.com Biotechnological approaches, such as aquaculture of the source organism or fermentation of associated microorganisms, could provide a more sustainable and economically viable supply of this compound for further research and development. nih.govmdpi.com
Prospects for Novel Therapeutic Agent Development
The unique structural features and potent biological activities of this compound make it an attractive candidate for the development of novel therapeutic agents. biosynth.com Its ability to induce apoptosis is a particularly promising characteristic for an anticancer drug, as this is a key mechanism for eliminating malignant cells. biosynth.commdpi.com The disruption of cell membrane integrity represents another potential avenue for therapeutic intervention, particularly for pathogens that are resistant to conventional drugs. biosynth.com
The development of this compound into a therapeutic agent will require a multidisciplinary approach. Medicinal chemists can work to synthesize analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. Formulation scientists will need to develop delivery systems to ensure that the compound reaches its target tissues in sufficient concentrations. The journey from a promising natural product to a clinically approved drug is long and challenging, but the unique properties of this compound provide a strong rationale for its continued investigation.
| Therapeutic Area | Potential Application of this compound | Rationale |
| Oncology | Treatment of various cancers. | Induction of apoptosis and disruption of cancer cell membranes. biosynth.com |
| Virology | Treatment of viral infections. | Potential to disrupt viral entry or replication processes through membrane interaction. biosynth.com |
Integration of Multi-omics Data in this compound Research
The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized natural product research. mdpi.comnih.gov The integration of these multi-omics datasets provides a holistic view of the biological systems involved in the production and activity of natural products. mdpi.com While specific multi-omics studies on this compound are not yet widely published, the application of these approaches holds immense potential for advancing our understanding of this compound.
Genomic and metagenomic sequencing of the Cliona sponge and its associated microbial community could identify the biosynthetic gene clusters responsible for producing this compound. mdpi.com This would not only provide insights into its biosynthesis but also open up avenues for its heterologous expression and production in more easily culturable organisms. mdpi.com Transcriptomics and proteomics can reveal how the production of this compound is regulated in response to environmental cues, while metabolomics can provide a comprehensive profile of the sponge's chemical arsenal. nih.gov Integrating these datasets can help to elucidate the ecological role of this compound and guide the discovery of other novel bioactive compounds. mdpi.com
Challenges and Opportunities in Natural Product Drug Discovery from this compound
The path from the discovery of a bioactive natural product to a marketed drug is fraught with challenges. frontiersin.orgijpsjournal.com One of the most significant hurdles for marine natural products is the "supply problem," where the compound of interest is often found in minute quantities in the source organism. nih.govmdpi.com The collection of large quantities of marine sponges can be ecologically damaging and unsustainable. nih.gov Therefore, developing sustainable methods for the production of this compound, such as chemical synthesis or biotechnological approaches, is paramount. mdpi.com
| Challenges | Opportunities |
| Supply Problem: Limited availability from the natural source. nih.govmdpi.com | Novel Chemical Scaffold: Unique and complex structure for drug development. ijpsjournal.com |
| Structural Complexity: Difficult and costly to synthesize. frontiersin.org | Novel Mechanism of Action: Potential to overcome drug resistance. ijpsjournal.com |
| Sustainable Sourcing: Potential for environmental impact from large-scale collection. nih.gov | High Incidence of Bioactivity: Marine natural products often exhibit potent biological effects. frontiersin.org |
| Regulatory Hurdles: Complexities in the approval process for natural products. frontiersin.org | Untapped Biodiversity: The vast majority of marine organisms remain unexplored for their pharmaceutical potential. hilarispublisher.com |
Q & A
Basic Research Questions
Q. What are the optimal methods for isolating and purifying Clinodiside A from natural sources?
- Methodological Answer : Use multi-step chromatography (e.g., silica gel, HPLC) combined with solvent partitioning. Validate purity via NMR (¹H/¹³C) and mass spectrometry (HR-MS). Ensure reproducibility by documenting solvent ratios, column pressures, and retention times. For natural sources, consider seasonal variability in metabolite yield .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Assign proton/carbon shifts and compare with literature data.
- X-ray crystallography : Resolve stereochemistry if single crystals are obtainable.
- IR spectroscopy : Validate functional groups (e.g., glycosidic bonds). Cross-reference with synthetic analogs if available .
Q. What analytical techniques are recommended for assessing this compound’s purity in experimental samples?
- Methodological Answer : Use HPLC with UV/ELSD detection for quantitative analysis. Validate via:
- TLC : Compare Rf values under standardized conditions.
- Melting point analysis : Discrepancies >2°C indicate impurities.
- Elemental analysis : Confirm C/H/N ratios match theoretical values .
Advanced Research Questions
Q. How can mechanistic studies on this compound’s bioactivity be designed to minimize off-target effects?
- Methodological Answer :
- In vitro assays : Use siRNA knockdown or CRISPR-Cas9 gene editing to isolate target pathways.
- Dose-response curves : Establish EC50/IC50 values across multiple cell lines.
- Control experiments : Include inactive analogs (e.g., de-glycosylated derivatives) to confirm specificity .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Conduct a systematic review with meta-analysis:
- Variable standardization : Compare assay conditions (e.g., pH, temperature, cell passage number).
- Structural validation : Re-test disputed samples using orthogonal techniques (e.g., LC-MS vs. NMR).
- Statistical modeling : Apply ANOVA or Bayesian analysis to identify confounding variables .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?
- Methodological Answer :
- Molecular docking : Screen derivatives against target proteins (e.g., kinases, receptors).
- Synthetic modification : Focus on functional groups (e.g., hydroxylation, glycosylation).
- In vivo validation : Use zebrafish or murine models to assess bioavailability and toxicity .
Q. What experimental designs mitigate variability in this compound’s toxicity profiles?
- Methodological Answer :
- Dual-model testing : Combine in vitro (e.g., hepatocyte viability assays) and in vivo (e.g., histopathology in rodents) approaches.
- Longitudinal studies : Monitor acute vs. chronic toxicity over 30–90 days.
- Omics integration : Use transcriptomics/proteomics to identify off-target pathways .
Q. How can researchers elucidate this compound’s biosynthesis pathways in source organisms?
- Methodological Answer :
- Isotopic labeling : Track ¹³C-glucose incorporation via LC-MS/MS.
- Gene cluster analysis : Use RNA-seq to identify upregulated genes during metabolite production.
- Enzyme inhibition : Apply pathway-specific inhibitors (e.g., mevalonate pathway blockers) .
Q. What methodologies validate this compound’s stereochemical effects on bioactivity?
- Methodological Answer :
- Chiral chromatography : Separate enantiomers and test individually.
- Circular dichroism (CD) : Confirm absolute configuration.
- Molecular dynamics simulations : Model ligand-receptor interactions for each stereoisomer .
Key Considerations for Experimental Design
- Reproducibility : Document protocols in line with Beilstein Journal guidelines (e.g., detailed synthetic steps, instrument calibration) .
- Data Contradictions : Use triangulation (multiple methods/models) to validate findings .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and include negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
